molecular formula C10H7BrFN B1338808 8-(Bromomethyl)-5-fluoroquinoline CAS No. 88474-21-9

8-(Bromomethyl)-5-fluoroquinoline

Cat. No.: B1338808
CAS No.: 88474-21-9
M. Wt: 240.07 g/mol
InChI Key: PJKGHXPXMQHCQM-UHFFFAOYSA-N
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Description

8-(Bromomethyl)-5-fluoroquinoline is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Bromomethyl)-5-fluoroquinoline typically involves the bromomethylation of 5-fluoroquinoline. One common method is the reaction of 5-fluoroquinoline with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethyl derivative .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced byproduct formation. The use of automated systems also enhances the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

8-(Bromomethyl)-5-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroquinoline derivatives.

Scientific Research Applications

8-(Bromomethyl)-5-fluoroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Bromomethyl)-5-fluoroquinoline involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The fluoro group enhances the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    8-(Chloromethyl)-5-fluoroquinoline: Similar in structure but with a chloromethyl group instead of a bromomethyl group.

    8-(Bromomethyl)-6-fluoroquinoline: Similar but with the fluoro group at the 6-position.

    8-(Bromomethyl)-5-chloroquinoline: Similar but with a chloro group instead of a fluoro group.

Uniqueness

8-(Bromomethyl)-5-fluoroquinoline is unique due to the combination of bromomethyl and fluoro groups, which confer distinct reactivity and biological activity. The presence of these groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

8-(bromomethyl)-5-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c11-6-7-3-4-9(12)8-2-1-5-13-10(7)8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKGHXPXMQHCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70522380
Record name 8-(Bromomethyl)-5-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70522380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88474-21-9
Record name 8-(Bromomethyl)-5-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70522380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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